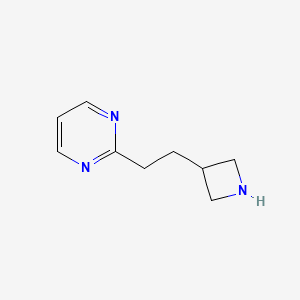![molecular formula C10H16O4S B15277985 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C10H16O4S. It is characterized by a spirocyclic structure, where a single carbon atom connects two rings, creating a unique three-dimensional shape.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic structure through annulation reactions. One common method includes the annulation of a cyclopentane ring with a four-membered ring using conventional chemical transformations. These reactions often require specific catalysts and controlled conditions to ensure the desired stereoselectivity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis likely involves scalable annulation strategies similar to those used in laboratory settings. The use of readily available starting materials and minimal chromatographic purifications are essential for efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- 2-Azabicyclo[3.2.1]octane
- Spirocyclic oxindoles
Comparison: 2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid stands out due to its sulfonyl group, which imparts unique chemical reactivity and potential biological activity. Compared to similar spirocyclic compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Propiedades
Fórmula molecular |
C10H16O4S |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
2-methylsulfonylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O4S/c1-15(13,14)10(8(11)12)6-9(7-10)4-2-3-5-9/h2-7H2,1H3,(H,11,12) |
Clave InChI |
SNUPDSQIEPSWBE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1(CC2(C1)CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


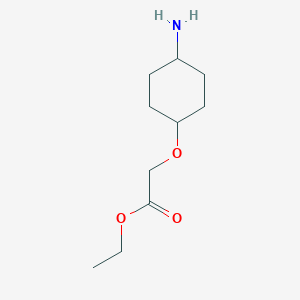
![5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B15277911.png)

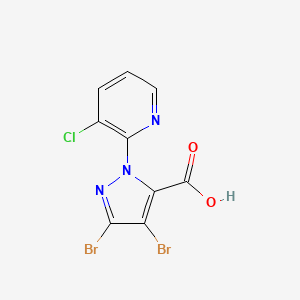


![2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B15277955.png)
![(R)-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine](/img/structure/B15277957.png)

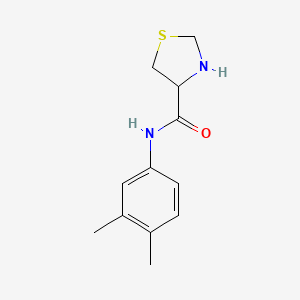
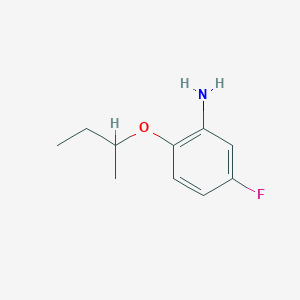
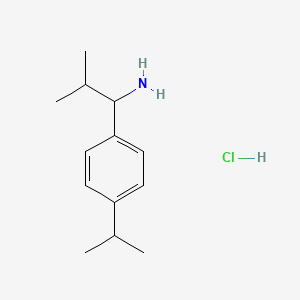
![6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)
